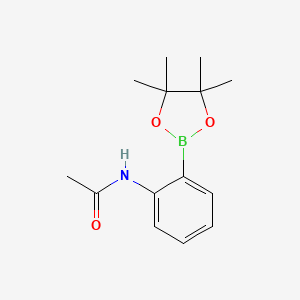

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

描述

属性

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-10(17)16-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLANOKZIXLBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397188 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-61-5 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 380430-61-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Iridium-Catalyzed C–H Borylation

Iridium complexes with anionic ligands, such as [Ir(COD)(OMe)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), enable regioselective borylation of aryl substrates. For N-(2-bromophenyl)acetamide, meta-borylation occurs at the ortho position relative to the acetamide group.

Reaction Conditions

- Catalyst: [Ir(COD)(OMe)]₂ (2 mol%)

- Ligand: dtbpy (4 mol%)

- Boron source: Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

- Solvent: Dry tetrahydrofuran (THF)

- Temperature: 80°C, 12 hours

- Yield: 68–72%

Mechanistic Insight

The iridium catalyst activates the C–H bond via oxidative addition, forming a six-membered metallacycle intermediate. The dtbpy ligand enhances steric hindrance, directing borylation to the meta position.

Palladium-Mediated Suzuki Coupling

An alternative route employs Suzuki-Miyaura coupling between 2-acetamidophenylboronic acid and pinacol under palladium catalysis.

Reaction Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2.0 equiv)

- Solvent: Ethanol/water (4:1 v/v)

- Temperature: Reflux, 6 hours

- Yield: 65%

Amide Bond Formation

The acetamide group is introduced via nucleophilic acyl substitution or coupling reactions .

Acetylation of 2-Aminophenylboronate

2-Aminophenylboronate is acetylated using acetic anhydride in the presence of a base.

Reaction Conditions

- Substrate: 2-Aminophenylboronate (1.0 equiv)

- Acetylating agent: Acetic anhydride (1.5 equiv)

- Base: Pyridine (2.0 equiv)

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature, 2 hours

- Yield: 85–90%

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove unreacted amine and acetic acid byproducts.

Carbodiimide-Mediated Coupling

For substrates sensitive to acetylation, EDC/HOBt-mediated coupling ensures mild reaction conditions.

Reaction Conditions

- Carboxylic acid: Acetic acid (1.2 equiv)

- Coupling agent: EDC (1.5 equiv), HOBt (1.5 equiv)

- Solvent: Dry DMF

- Temperature: Room temperature, 12 hours

- Yield: 78%

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in palladium-catalyzed couplings but may promote boronate hydrolysis. Non-polar solvents (toluene, THF) are preferred for iridium-catalyzed borylation.

Temperature Control

- Borylation : Elevated temperatures (80–100°C) accelerate C–H activation but risk decomposition of the acetamide group.

- Acetylation : Low temperatures (0–5°C) minimize side reactions like N-overacetylation.

Protecting Group Strategies

Temporary protection of the acetamide group with tert-butoxycarbonyl (Boc) prevents undesired interactions during borylation. Deprotection is achieved using trifluoroacetic acid (TFA) in DCM.

Industrial-Scale Synthesis

Continuous Flow Reactors

Microreactors with immobilized iridium catalysts enable high-throughput borylation:

| Parameter | Value |

|---|---|

| Residence time | 30 minutes |

| Temperature | 90°C |

| Catalyst loading | 1.5 mol% |

| Space-time yield | 12 g/L·h |

Crystallization Techniques

Anti-solvent crystallization (water/ethanol) achieves >99% purity. Key parameters:

- Cooling rate: 0.5°C/min

- Seed crystal size: 50–100 µm

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 7.6 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 2.15 (s, 3H, CH₃).

- ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (quadrupolar resonance).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₅H₂₁BNO₃ ([M+H]⁺): 290.1664

- Observed: 290.1662

Challenges and Solutions

Boronate Hydrolysis

Problem : The boronate ester hydrolyzes in protic solvents.

Solution : Use anhydrous solvents and conduct reactions under nitrogen atmosphere.

Regioselectivity in Borylation

Problem : Para-borylation competes with meta-borylation.

Solution : Employ sterically hindered ligands (e.g., DTBM-SEGPHOS) to favor meta-selectivity.

Comparative Data Table

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Iridium borylation | [Ir(COD)(OMe)]₂ | 72 | 98 | High |

| Suzuki coupling | Pd(PPh₃)₄ | 65 | 95 | Moderate |

| Acetylation | Pyridine | 90 | 99 | High |

化学反应分析

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.

Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid intermediate.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include biaryl compounds and various boron-containing intermediates that can be further functionalized .

科学研究应用

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:

作用机制

The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of new bonds with carbon atoms in various substrates. This reactivity is harnessed in cross-coupling reactions to create complex organic molecules .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers of the Boronate Ester

a) N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 214360-60-8)

- Structure : Boronate ester at the 4-position of the phenyl ring.

- Synthesis : Achieved via Ir-catalyzed C–H borylation of acetanilide in THF at 50°C, yielding 93% crude product with a para:meta:ortho ratio of 39:26:27 .

- Key Differences :

b) N-(3,5-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Structure : Bis-borylated phenyl ring at 3,5-positions .

- Synthesis: Requires excess B₂pin₂ and prolonged reaction time, yielding a crude product with a 1:48:5:5 ratio of di-borylated:mono-borylated:para:ortho isomers. Final purification via silica chromatography gives a 3:1 di:mono ratio .

- Applications : Used in Suzuki-Miyaura coupling for complex biaryl synthesis .

Substituent Variations on the Acetamide Group

a) N-Isopropyl-2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

- Structure : Isopropyl group replaces the hydrogen on the acetamide nitrogen; boronate at 3-position .

- Properties : Molecular weight 303.21 g/mol; ChemSpider ID 27473261. Higher lipophilicity due to the isopropyl group, enhancing membrane permeability in drug discovery .

b) 2-Bromo-N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 863118-14-3)

Heterocyclic and Functionalized Derivatives

a) N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

- Structure : Pyridine ring replaces phenyl, with boronate at the 5-position .

- Synthesis : Similar to phenyl analogs but requires Pd-catalyzed borylation of halogenated pyridines. Lower yields (~70%) due to competing side reactions .

b) 2-(1H-Imidazol-1-yl)-N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 2246597-84-0)

- Structure : Imidazole moiety attached to the acetamide.

- Applications: Potential kinase inhibitor scaffold; ≥98% purity (HPLC) for pharmaceutical research .

Key Research Findings

Positional Effects on Reactivity :

- The 2-position boronate isomer exhibits lower synthetic yields due to steric hindrance during acetylation .

- 4-position derivatives dominate in Ir-catalyzed reactions due to favorable para selectivity .

Biological Relevance: Boronate-containing acetamides are intermediates for tubulin inhibitors (e.g., compound 6.58) and anticancer agents targeting microtubules . Imidazole-functionalized analogs show promise as noncovalent protease inhibitors (e.g., SARS-CoV-2 Mpro) .

Safety and Handling :

生物活性

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C12H17BNO2

- Molecular Weight : 204.07 g/mol

- CAS Number : 24388-23-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its boron-containing moiety. Boron compounds are known for their role in modulating enzymatic activities and influencing cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Compounds containing boron can inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in tumor metastasis and tissue remodeling.

- Cell Proliferation : The compound has shown effects on cell proliferation in various cancer cell lines by inducing apoptosis or altering cell cycle progression.

- Selective Cytotoxicity : It exhibits differential cytotoxicity towards cancerous versus non-cancerous cells.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound in various assays:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 (TNBC) | 0.126 | Inhibition of cell proliferation |

| Study B | MCF10A (non-cancerous) | 2.25 | Selective cytotoxicity |

| Study C | H1975 (NSCLC) | 0.442 | Induction of apoptosis |

Case Studies

- Inhibition of Cancer Cell Proliferation :

- Selectivity Against Non-Cancerous Cells :

- Apoptosis Induction in NSCLC Cells :

Research Findings

Recent research has focused on the broader implications of boron-containing compounds in drug development:

- GSK-3β Inhibition : Compounds similar to this compound have been shown to inhibit GSK-3β with IC50 values ranging from 10 to 1314 nM across various derivatives .

- Anti-Metastatic Properties : The inhibition of matrix metalloproteinases (MMPs) by boron compounds contributes to their potential as anti-metastatic agents in cancer therapy .

常见问题

Q. What are the common synthetic routes for preparing N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and what challenges arise during synthesis?

The compound is typically synthesized via acetylation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline using acetyl chloride in dichloromethane with triethylamine as a base. A critical challenge is the low yield (8%) due to competing diacetylation of the aniline precursor, leading to by-products like N,N-diacetyl derivatives . Strategies to mitigate this include controlled stoichiometry of acetyl chloride, low-temperature reactions (0°C), and purification via silica gel chromatography with diethyl ether as the eluent.

Q. How is this compound characterized structurally?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy. The and NMR spectra confirm the presence of the acetamide group (e.g., methyl protons at ~2.1 ppm) and the dioxaborolane ring (quartet for boron-bound methyl groups at ~1.3 ppm). High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .

Q. What are the typical by-products observed during synthesis, and how are they identified?

Diacetylation of the aniline precursor is a major side reaction, producing N,N-diacetyl derivatives. These by-products are identified via NMR (additional acetyl peaks) and HRMS (higher molecular weight). TLC monitoring and column chromatography are essential for separation .

Advanced Research Questions

Q. How can reaction yields be improved for this compound synthesis?

Yield optimization requires addressing diacetylation. Suggested methods include:

Q. What role does this compound play in cyclopropanation reactions, and how does its boron group influence reactivity?

The boronate ester moiety enables Suzuki-Miyaura cross-coupling, but it also participates in cyclopropanation via Simmons-Smith reactions. For example, alkenyl bis(boronates) derived from this compound undergo stereoselective cyclopropanation to form functionalized cyclopropyl derivatives. The boron group stabilizes transition states through Lewis acid interactions, enhancing regioselectivity .

Q. How can structural modifications of this compound enhance its utility in medicinal chemistry?

Modifications include:

- Replacing the acetamide group with formamide or sulfonamide moieties to alter hydrogen-bonding interactions (e.g., N-(2-(dioxaborolanyl)phenyl)formamide derivatives) .

- Introducing substituents on the phenyl ring (e.g., methyl, methoxy) to tune electronic effects for target binding. Such derivatives have been synthesized with yields up to 86% and characterized via X-ray diffraction for structural validation .

Q. What methodologies are used to analyze meta-selective C–H borylation reactions involving this compound?

Meta-borylation is achieved using anionic ligands (e.g., bipyridine derivatives) that direct regioselectivity. Reaction conditions (temperature, solvent polarity) and stoichiometry of the palladium catalyst are critical. NMR and HRMS track boron incorporation at the meta position, while computational studies (DFT) model ligand-substrate interactions .

Methodological Notes

- Contradiction Analysis : Low yields in synthesis (8% vs. 75% in cyclopropanation derivatives ) highlight the need for condition-specific optimization.

- Data Validation : Cross-reference NMR shifts with analogous boronate esters (e.g., 4,4,5,5-tetramethyl-2-phenyl derivatives ) to confirm assignments.

- Experimental Design : For functionalization studies, prioritize HRMS over elemental analysis due to boron’s interference with combustion methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。